5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole
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Overview
Description
5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole is a heterocyclic compound that features a piperidine ring attached to an isoxazole ring with a trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds have been found to target gamma-aminobutyric acid (gaba)-gated chloride channels . These channels play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Similar compounds have been found to act as non-competitive antagonists of gaba-gated chloride channels . This means they bind to a site on the receptor that is distinct from the active site, altering the receptor’s conformation and reducing its affinity for its ligand.
Biochemical Pathways
Similar compounds have been found to inhibit the mitochondrial complex ii , which plays a crucial role in the electron transport chain and energy production within cells.
Pharmacokinetics
Similar compounds have been found to have a half-life of 13-30 hours , indicating a relatively slow rate of metabolism and excretion.
Result of Action
Similar compounds have been found to have antiparasitic and anticancer activities, suggesting that this compound may also have potential therapeutic applications.
Action Environment
Similar compounds have been found to be stable and environmentally benign , suggesting that this compound may also have these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole typically involves the formation of the isoxazole ring followed by the introduction of the piperidine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-4-yl)-3-methylisoxazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Piperidin-4-yl)-3-chloromethylisoxazole: Contains a chloromethyl group instead of a trifluoromethyl group.
5-(Piperidin-4-yl)-3-phenylisoxazole: Features a phenyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a pharmaceutical agent. This makes it distinct from other similar compounds that lack the trifluoromethyl group.
Properties
IUPAC Name |
5-piperidin-4-yl-3-(trifluoromethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-5-7(15-14-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHCSYTJBZZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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